molecular formula C25H30O5 B14918223 Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate

Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate

Cat. No.: B14918223
M. Wt: 410.5 g/mol
InChI Key: OAUDKNYNNMXLHJ-WATLYSKOSA-N
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Description

Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate is a complex organic compound that features a cyclohexene ring, a chromen-2-one moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexene ring: This might involve a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chromen-2-one moiety: This could be achieved through an etherification reaction using a suitable chromen-2-one derivative.

    Esterification: The final step might involve esterification of the intermediate compound with propanoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate: Similar compounds might include other esters of propanoic acid or derivatives of chromen-2-one.

    Comparison: Compared to these similar compounds, this compound might exhibit unique properties due to its specific structural features, such as enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 3-[(1S,2S,6S)-1,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoate

InChI

InChI=1S/C25H30O5/c1-16(2)20-10-6-17(3)21(25(20,4)13-12-23(26)28-5)15-29-19-9-7-18-8-11-24(27)30-22(18)14-19/h6-9,11,14,20-21H,1,10,12-13,15H2,2-5H3/t20-,21-,25-/m0/s1

InChI Key

OAUDKNYNNMXLHJ-WATLYSKOSA-N

Isomeric SMILES

CC1=CC[C@H]([C@]([C@H]1COC2=CC3=C(C=C2)C=CC(=O)O3)(C)CCC(=O)OC)C(=C)C

Canonical SMILES

CC1=CCC(C(C1COC2=CC3=C(C=C2)C=CC(=O)O3)(C)CCC(=O)OC)C(=C)C

Origin of Product

United States

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